1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring attached to a pyrimidine moiety with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and methylthiol.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperidine derivative under basic conditions.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, bases such as sodium hydride.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit protein kinases involved in cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, primarily protein kinases. By binding to the active site of these kinases, the compound inhibits their activity, thereby modulating signaling pathways involved in cell growth and survival. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Another kinase inhibitor with a similar structure but different substituents.
Pyrrolo[2,3-d]pyrimidine derivatives: A class of compounds with similar core structures but varying functional groups.
Uniqueness: 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is unique due to the presence of the methylsulfanyl group, which can influence its binding affinity and selectivity towards specific kinases. This structural feature can enhance its potency and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
1-(2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-17-11-13-5-2-9(14-11)15-6-3-8(4-7-15)10(12)16/h2,5,8H,3-4,6-7H2,1H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCZKPPPTZOARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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